![molecular formula C14H10ClN5 B15359570 6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B15359570.png)
6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.
Medicine: In the medical field, the compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways and interact with specific receptors makes it a promising candidate for the treatment of various diseases.
Industry: In industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine
6-chloro-1-methylpyrazolo[3,4-d]pyrimidine
4-(1H-indol-4-yl)-6-chloropyrazolo[3,4-d]pyrimidine
Uniqueness: 6-Chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern and the presence of both chloro and indole groups. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it different from other similar compounds.
Properties
Molecular Formula |
C14H10ClN5 |
|---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H10ClN5/c1-20-13-10(7-17-20)12(18-14(15)19-13)9-3-2-4-11-8(9)5-6-16-11/h2-7,16H,1H3 |
InChI Key |
HQSRZGPGCFHUBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)C3=C4C=CNC4=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[(5-methylpyrazin-2-yl)methyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B15359487.png)
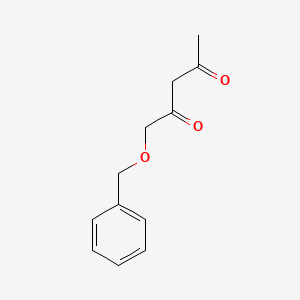
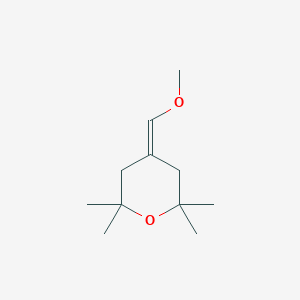
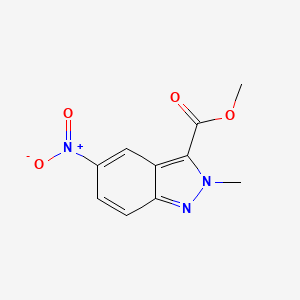
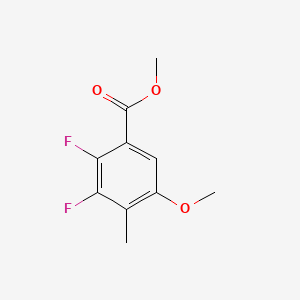
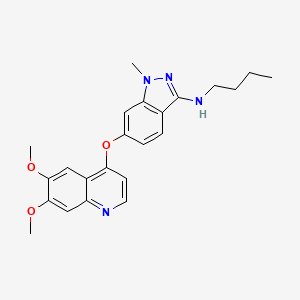
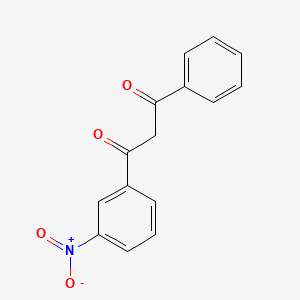
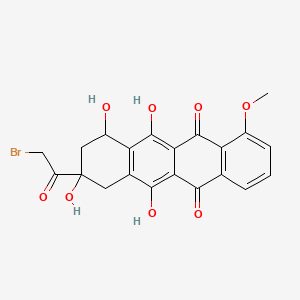
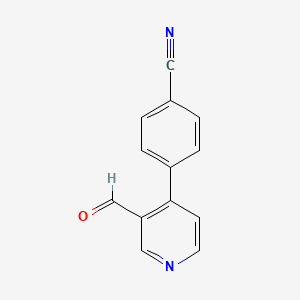
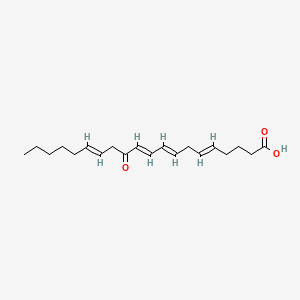
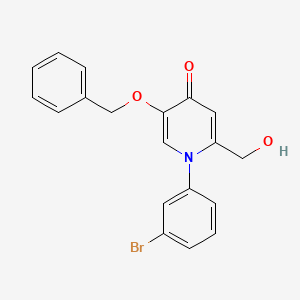
![5-(3-chlorophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B15359559.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]-](/img/structure/B15359562.png)

